N-[4-(dimethylamino)phenyl]-2-fluoro-6-hydroxy-N-methylbenzamide
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Overview
Description
N-[4-(dimethylamino)phenyl]-2-fluoro-6-hydroxy-N-methylbenzamide is an organic compound with a complex structure that includes a dimethylamino group, a fluorine atom, a hydroxyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-2-fluoro-6-hydroxy-N-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzoyl chloride with 2-fluoro-6-hydroxybenzoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-2-fluoro-6-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the nitro group can produce an amine.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-2-fluoro-6-hydroxy-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-fluoro-6-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dimethylamino)phenyl]-2-fluoro-6-hydroxybenzamide
- N-[4-(dimethylamino)phenyl]-2-chloro-6-hydroxy-N-methylbenzamide
- N-[4-(dimethylamino)phenyl]-2-fluoro-6-methoxy-N-methylbenzamide
Uniqueness
N-[4-(dimethylamino)phenyl]-2-fluoro-6-hydroxy-N-methylbenzamide is unique due to the presence of both a fluorine atom and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s ability to interact with various molecular targets, making it a valuable tool in scientific research and drug development.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-fluoro-6-hydroxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-18(2)11-7-9-12(10-8-11)19(3)16(21)15-13(17)5-4-6-14(15)20/h4-10,20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEFITTWJZBQDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N(C)C(=O)C2=C(C=CC=C2F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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